molecular formula C12H9ClO4 B11865324 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione CAS No. 65565-48-2

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione

Cat. No.: B11865324
CAS No.: 65565-48-2
M. Wt: 252.65 g/mol
InChI Key: XZABPZPNSZDBLH-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione typically involves the chlorination of 5,7-dimethoxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, it can inhibit certain enzymes and disrupt cellular pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione stands out due to its unique combination of chlorine and methoxy groups on the naphthoquinone core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65565-48-2

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

2-chloro-5,7-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H9ClO4/c1-16-6-3-7-11(10(4-6)17-2)9(14)5-8(13)12(7)15/h3-5H,1-2H3

InChI Key

XZABPZPNSZDBLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)Cl

Origin of Product

United States

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